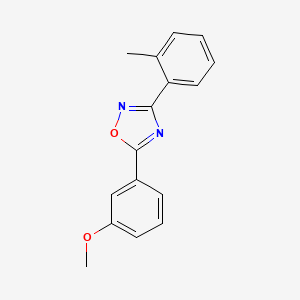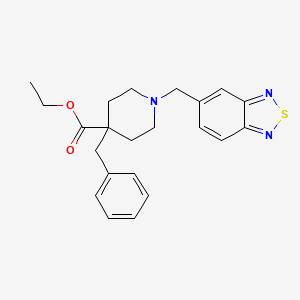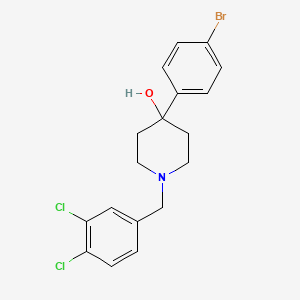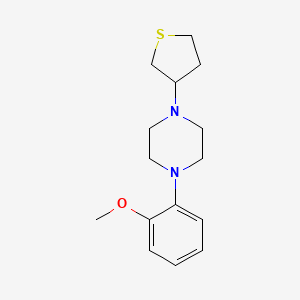
5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of methoxy and methyl groups in the phenyl rings can influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-methoxybenzohydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 5-(3-hydroxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole.
Reduction: Formation of 5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-dihydrooxadiazole.
Substitution: Formation of halogenated derivatives like 5-(3-bromophenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole.
Scientific Research Applications
5-(3-Methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-(2-methylphenyl)-1,2,4-oxadiazole: Lacks the methoxy group, which can affect its chemical and biological properties.
5-(3-Methoxyphenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the methyl group, which can influence its reactivity and activity.
5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: The position of the methyl group is different, which can alter its properties.
Uniqueness
The presence of both methoxy and methyl groups in 5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole makes it unique compared to its analogs. These substituents can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-3-4-9-14(11)15-17-16(20-18-15)12-7-5-8-13(10-12)19-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXUDKBHXONBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5024834.png)
![1-(4-Methoxyphenyl)-4-{[4-(2-pyridyl)piperazino]carbonyl}-2-pyrrolidinone](/img/structure/B5024838.png)


![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-chlorophenyl)acetamide](/img/structure/B5024854.png)
![N-(tert-butyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024855.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5024866.png)
![1-ethyl-4-[3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B5024882.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5024890.png)
![1-(4-Bromophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5024896.png)
![1-[1-(4-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B5024901.png)
![N-benzyl-1-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5024903.png)

